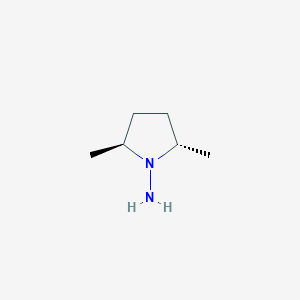
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with a pyrrolidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of two methyl groups and an amine group in a specific stereochemical configuration makes it a valuable building block for synthesizing complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic asymmetric hydrogenation of pyrrolidine derivatives. This process often employs chiral catalysts to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of catalysts and reaction conditions is crucial to ensure the stereochemical integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Regeneration of the amine from imines.
Substitution: Formation of N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a chiral ligand, modulating the activity of enzymes or receptors through stereospecific interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-2,5-Dimethylpyrrolidine: Lacks the amine group but has a similar stereochemical configuration.
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine: The enantiomer of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine.
(2S,5S)-2,5-Dimethylpyrrolidin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral ligand or building block distinguishes it from other similar compounds, providing specific advantages in the synthesis of enantiomerically pure products.
Propiedades
Número CAS |
62617-71-4 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
JAOYAXFZIAGXFI-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](N1N)C |
SMILES canónico |
CC1CCC(N1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
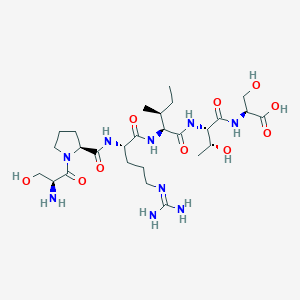
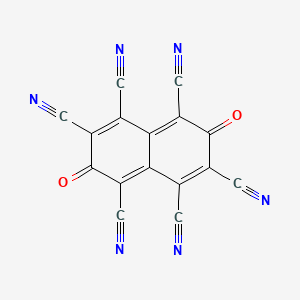
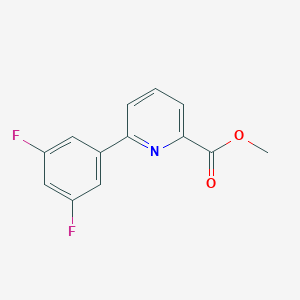
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
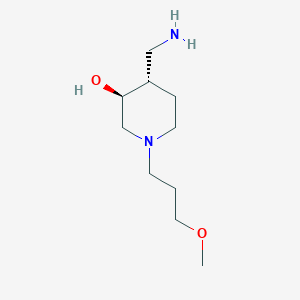
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
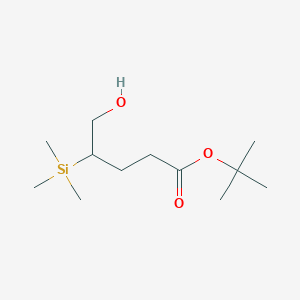
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
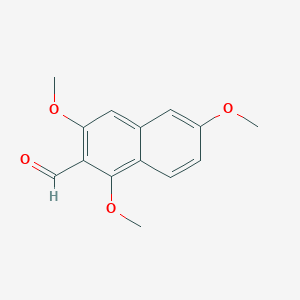
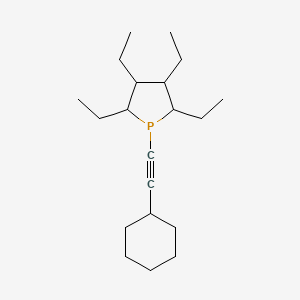
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
